4-(Pyridin-4-ylmethyl)piperidin-4-ol, trifluoroacetic acid is a compound that integrates a piperidine ring with a pyridine moiety through a methylene bridge. The inclusion of trifluoroacetic acid enhances the compound's stability and solubility, making it valuable in various scientific applications. This compound is classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structures, which are characteristic of piperidine and pyridine derivatives.
The synthesis of 4-(Pyridin-4-ylmethyl)piperidin-4-ol typically involves several reaction pathways. A common method includes the reaction of pyridine derivatives with piperidine derivatives, often utilizing phenylsilane as a reagent. This approach promotes the formation and reduction of imines, initiating cyclization and reducing the piperidinone intermediate with an iron complex catalyst.
The molecular formula for 4-(Pyridin-4-ylmethyl)piperidin-4-ol, trifluoroacetic acid is C13H17F3N2O3. Its structure features:
| Property | Value |
|---|---|
| Molecular Weight | 306.28 g/mol |
| IUPAC Name | 4-(pyridin-4-ylmethyl)piperidin-4-ol; 2,2,2-trifluoroacetic acid |
| InChI | InChI=1S/C11H16N2O.C2HF3O2/c14-11(3-7-13-8-4-11)9-10... |
| InChI Key | HMSGKATVQOQMAS-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1(CC2=CC=NC=C2)O.C(=O)(C(F)(F)F)O |
4-(Pyridin-4-ylmethyl)piperidin-4-ol can undergo several chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reagents and conditions used during the reactions.
The compound exhibits properties typical of piperidine and pyridine derivatives, such as:
Key chemical properties include:
4-(Pyridin-4-ylmethyl)piperidin-4-ol has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. Research indicates that similar compounds are investigated for:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9